

Application Notes and Protocols: Apitolisib in Combination with Endocrine Therapies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Apitolisib (also known as GDC-0980) is a potent, orally bioavailable small molecule inhibitor that dually targets Class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases, key components of the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is frequently deregulated in various cancers, including hormone receptor-positive (HR+) breast cancer, and its activation is a known mechanism of resistance to endocrine therapies.[3][4] The combination of Apitolisib with endocrine agents such as fulvestrant and tamoxifen has been explored preclinically to overcome this resistance and enhance anti-tumor efficacy.

It is important to note that the clinical development of **Apitolisib** was discontinued due to its toxicity profile observed in clinical trials.[5] Nevertheless, the preclinical data and the scientific rationale behind its combination with endocrine therapies remain valuable for understanding the interplay between the PI3K/AKT/mTOR pathway and endocrine signaling in breast cancer. These application notes provide a summary of the available preclinical data and detailed protocols for key experiments.

Mechanism of Action and Scientific Rationale

The PI3K/AKT/mTOR signaling cascade plays a crucial role in cell growth, proliferation, survival, and metabolism.[4] In HR+ breast cancer, bidirectional crosstalk between the estrogen



receptor (ER) and PI3K/AKT/mTOR pathways can lead to endocrine resistance.[4] Endocrine therapies like tamoxifen (a selective estrogen receptor modulator) and fulvestrant (a selective estrogen receptor degrader) aim to block ER signaling.[6] However, cancer cells can develop resistance by activating alternative signaling pathways, most notably the PI3K/AKT/mTOR pathway.[3]

Apitolisib, by simultaneously inhibiting PI3K and mTOR, can block this escape mechanism, thereby restoring sensitivity to endocrine therapies.[2] Preclinical studies have suggested a synergistic or additive effect when combining **Apitolisib** with endocrine agents in breast cancer models.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for **Apitolisib** as a single agent. Direct comparative preclinical data for **Apitolisib** in combination with both fulvestrant and tamoxifen is limited in publicly available literature.

Table 1: In Vitro Inhibitory Activity of **Apitolisib**

Target	IC50 / Ki	Assay Type	Reference
ΡΙ3Κα	5 nM	Cell-free	[7]
РІЗКβ	27 nM	Cell-free	[7]
ΡΙ3Κδ	7 nM	Cell-free	[7]
РІЗКу	14 nM	Cell-free	[7]
mTOR	17 nM (Ki)	Cell-free	[7]

Table 2: Anti-proliferative Activity of Apitolisib in Breast Cancer Cell Lines

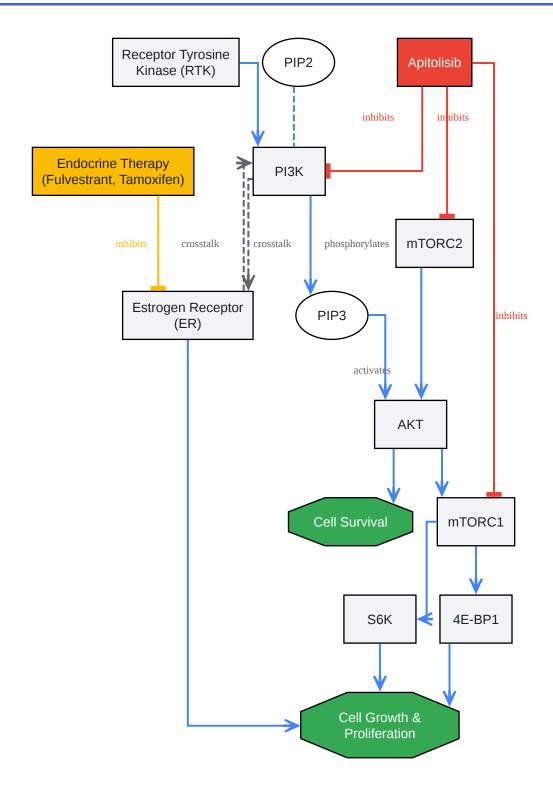


Cell Line	Genotype	IC50	Assay Type	Reference
MCF7	ER+, PIK3CA wt	<500 nM	Cell Viability	[2]
HCC1937	BRCA1-deficient	3.21 μΜ	Cell Viability	[8]
Multiple Breast Cancer Lines	Various	<200 nM in 37% of lines	Cell Viability	[8]
Multiple Breast Cancer Lines	Various	<500 nM in 78% of lines	Cell Viability	[8]

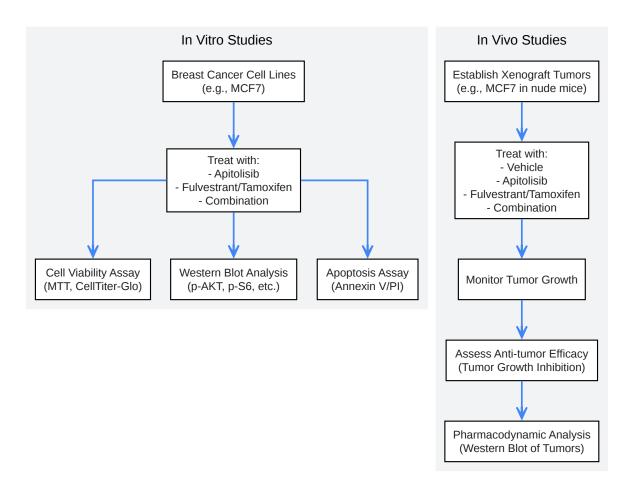
Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the targeted signaling pathway and a general experimental workflow for evaluating the combination of **Apitolisib** and endocrine therapies.









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